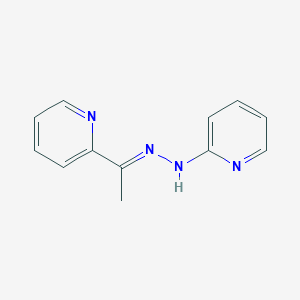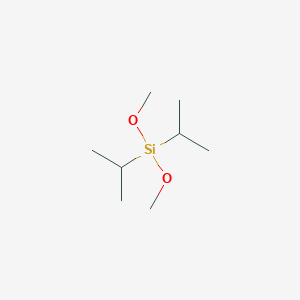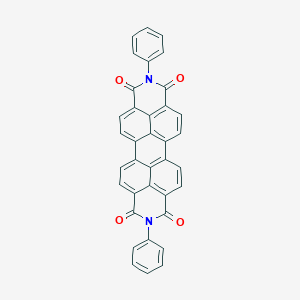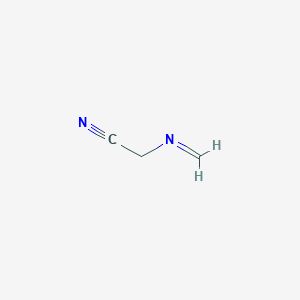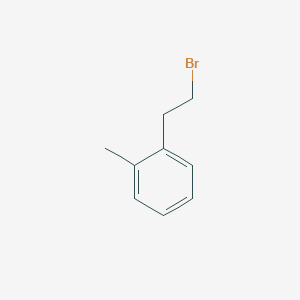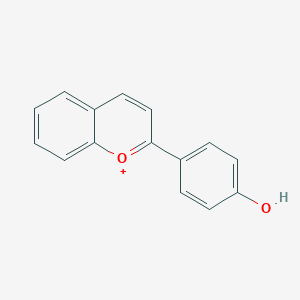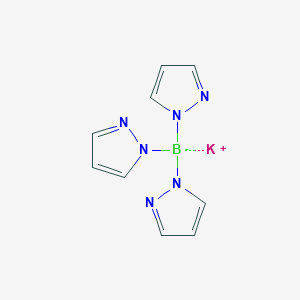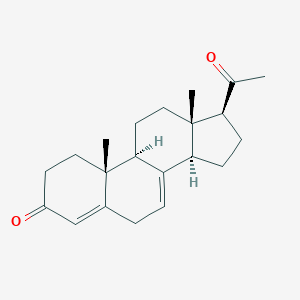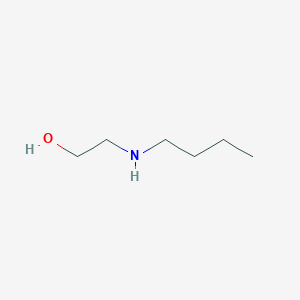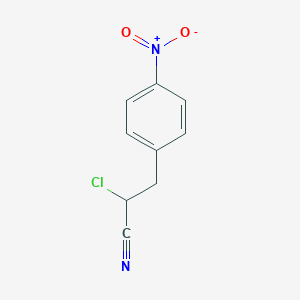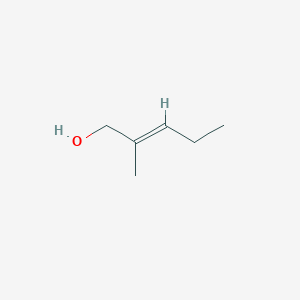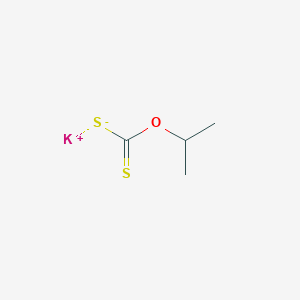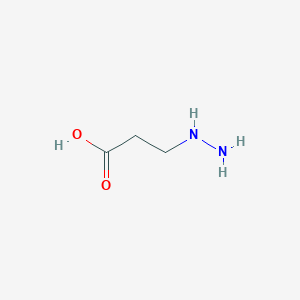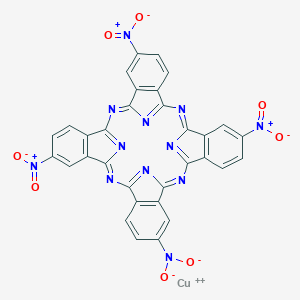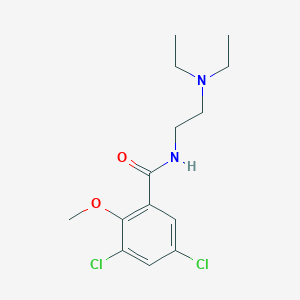
Diclometide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclometide is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It is also known as diclofenac sodium and is commonly used for the treatment of arthritis, migraine headaches, and menstrual cramps. Diclometide is a potent inhibitor of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
作用机制
Diclometide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting COX, diclometide reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
生化和生理效应
Diclometide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. Diclometide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, diclometide has been shown to increase the production of nitric oxide (NO), which has anti-inflammatory effects.
实验室实验的优点和局限性
Diclometide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also well-characterized and has been extensively studied, making it a reliable tool for investigating the mechanisms of inflammation and pain. However, diclometide also has some limitations. It has been shown to have some toxic effects on certain cell types, and its effects may vary depending on the specific cell type and experimental conditions.
未来方向
There are a number of future directions for research on diclometide. One area of interest is the potential use of diclometide in the treatment of cancer. Further studies are needed to investigate the mechanisms by which diclometide inhibits cancer cell growth and to determine its effectiveness in vivo. Another area of interest is the potential use of diclometide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Diclometide has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential therapeutic use in vivo. Finally, there is a need for further studies to investigate the potential toxic effects of diclometide on different cell types and to determine the optimal experimental conditions for its use in lab experiments.
合成方法
Diclometide is synthesized by the reaction of 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid with sodium hydroxide to form the sodium salt of diclofenac. The reaction is carried out in a solvent such as water or ethanol and the product is purified by recrystallization.
科学研究应用
Diclometide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclometide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
CAS 编号 |
17243-49-1 |
|---|---|
产品名称 |
Diclometide |
分子式 |
C14H20Cl2N2O2 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-4-18(5-2)7-6-17-14(19)11-8-10(15)9-12(16)13(11)20-3/h8-9H,4-7H2,1-3H3,(H,17,19) |
InChI 键 |
KJBUBVMOTCYBPX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



